2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
CAS No.: 932968-77-9
Cat. No.: VC8451434
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932968-77-9 |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | 2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21N3O3S2/c1-17-8-7-11-19(14-17)24-22(27)16-30-23-25-31(28,29)21-13-6-5-12-20(21)26(23)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27) |
| Standard InChI Key | IAXUPYWLMHIRAR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Introduction
The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. It features a benzothiadiazin moiety, which is known for its diverse biological activities, particularly in pharmacology. This compound is structurally similar to other benzothiadiazin derivatives that have shown potential therapeutic applications, such as inhibiting phosphodiesterase enzymes, which are crucial in metabolic regulation pathways.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiadiazin ring system and the attachment of the sulfanyl and acetamide moieties. Specific conditions such as temperature control and solvent selection are crucial for optimizing reaction yields and purity.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing proton and carbon signals.
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Mass Spectrometry: Provides molecular weight and fragmentation patterns to verify the compound's identity.
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Elemental Analysis: Helps in confirming the elemental composition.
Mechanism of Action
While specific data on 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is limited, compounds with similar structures often exhibit biological activities related to enzyme inhibition, particularly phosphodiesterase enzymes. This could lead to applications in treating metabolic disorders by modulating intracellular signaling pathways.
Potential Therapeutic Applications
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Metabolic Disorders: Potential use in conditions like Type II diabetes due to its possible effects on phosphodiesterase enzymes.
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Pharmacological Research: Valuable as a pharmaceutical intermediate due to its unique structure and potential biological activities.
Future Research Directions
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In Vitro and In Vivo Studies: Necessary to evaluate its efficacy and safety in biological systems.
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Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties by modifying its structure.
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